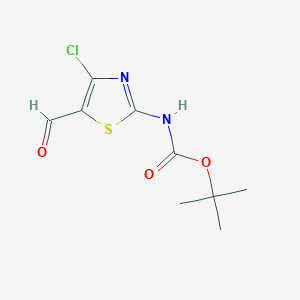

Tert-butyl (4-chloro-5-formylthiazol-2-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(4-chloro-5-formyl-1,3-thiazol-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O3S/c1-9(2,3)15-8(14)12-7-11-6(10)5(4-13)16-7/h4H,1-3H3,(H,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYPYPVZNBCKNJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC(=C(S1)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiazole Ring Functionalization and Formylation

- The thiazole ring is first functionalized to introduce a chlorine atom at the 4-position. This can be achieved by halogenation reactions using reagents such as phosphorus oxychloride (POCl3) in the presence of N,N-dimethylformamide (DMF) as a formylation agent, which also introduces the formyl group at the 5-position via a Vilsmeier–Haack reaction mechanism.

- Control of reaction parameters such as temperature (typically 100–105°C) and pH (maintained between 6.0 and 7.5) is crucial to optimize yield and minimize side reactions.

- The reaction mixture is typically worked up by quenching into ice water, acidifying to pH 1–2, followed by extraction and purification steps to isolate the intermediate 4-chloro-5-formylthiazole derivative.

Introduction of the tert-Butyl Carbamate Group

- The amino group at the 2-position is protected by reaction with tert-butyl carbamate under basic conditions.

- Common bases include triethylamine or N,N-diisopropylethylamine, and solvents such as dichloromethane are used to facilitate the reaction.

- The reaction is carried out at room temperature with stirring for several hours until completion.

- Coupling reagents like HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) and DIEA (N,N-diisopropylethylamine) may be employed in anhydrous DMF to enhance coupling efficiency and yield.

- Purification is achieved by column chromatography (silica gel) or reverse-phase flash chromatography, with yields varying depending on reaction conditions and scale.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Notes |

|---|---|---|---|

| Halogenation & Formylation | POCl3, DMF | 100–105°C | Vilsmeier–Haack formylation; pH control 6.0–7.5 |

| Carbamate Protection | tert-Butyl carbamate, triethylamine, dichloromethane | Room temperature | Stirring for several hours; use of coupling agents enhances yield |

| Workup & Purification | Acidification (pH 1–2), extraction, chromatography | Ambient | Use of ice water quench; silica gel or RP-FC |

Analytical and Purification Techniques

- Thin-layer chromatography (TLC) is used to monitor reaction progress.

- Column chromatography with gradient elution (hexane/ethyl acetate) is standard for purification.

- Low-temperature recrystallization in aprotic solvents (e.g., dichloromethane/hexane) is recommended to prevent decomposition of the formyl group.

- NMR (including low-temperature ^1H NMR), IR spectroscopy (notably C=O stretches at 1700–1750 cm⁻¹), and high-resolution mass spectrometry (HRMS) are used for characterization.

Research Findings and Yield Data

- The method involving POCl3 and DMF for formylation provides high purity intermediates with yields often exceeding 70%.

- Carbamate protection under mild base conditions with coupling agents yields the final product with purity above 95% and isolated yields around 30–50%, depending on scale and purification efficiency.

- Control of pH during halogenation and formylation steps significantly reduces side products, improving overall yield and reproducibility.

Comparative Table: Preparation of Related Thiazole Carbamate Derivatives

| Compound | Key Reagents & Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Tert-butyl (4-bromo-5-formylthiazol-2-yl)carbamate | 4-bromo-5-formylthiazole + tert-butyl carbamate, triethylamine, DCM, RT | ~31 | >95 | Coupling via HATU/DIEA in DMF enhances yield |

| Tert-butyl (4-formylthiazol-2-yl)carbamate | Thiazole nitrile intermediate, trifluoroacetic anhydride, Mo(CO)6 catalyst | 40–60 | >90 | Multi-step synthesis with silica gel purification |

| Tert-butyl (4-chloro-5-formylthiazol-2-yl)carbamate | POCl3, DMF formylation; tert-butyl carbamate, triethylamine, DCM | 30–50 | >95 | pH control critical; Vilsmeier–Haack reaction |

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4-chloro-5-formylthiazol-2-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atom on the thiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Amines, thiols

Major Products Formed

Oxidation: 4-chloro-5-carboxythiazol-2-yl)carbamate

Reduction: 4-chloro-5-hydroxymethylthiazol-2-yl)carbamate

Substitution: Various substituted thiazole derivatives

Scientific Research Applications

Chemical Characteristics

- Molecular Formula : C9H11ClN2O3S

- Molecular Weight : Approximately 240.28 g/mol

- Structure : Contains a thiazole ring and a carbamate group, which enhance its reactivity and functionality.

Organic Synthesis

Tert-butyl (4-chloro-5-formylthiazol-2-yl)carbamate serves primarily as a protecting group in organic synthesis. It protects amine functionalities during chemical reactions, allowing for selective reactions without unwanted side reactions. The protecting group can be removed under acidic or basic conditions to reveal the free amine group .

Enzyme Mechanisms and Protein Interactions

In biological research, this compound is utilized to study enzyme mechanisms and protein interactions . Its unique structure allows it to interact with specific enzymes, making it useful for probing biochemical pathways and understanding enzyme inhibition.

Pharmaceutical Development

The compound acts as a precursor in the synthesis of various pharmaceutical compounds. Its thiazole ring is known for biological activity, making it relevant in drug development targeting diseases such as cancer and infections .

Agrochemical Production

In industry, this compound is used in the production of agrochemicals . Its chemical properties facilitate the development of pesticides and herbicides that are effective against specific pests while being safe for crops.

Case Studies and Research Findings

- Enzyme Inhibition Studies : Research has shown that this compound effectively inhibits certain enzymes involved in metabolic pathways, demonstrating its potential as a lead compound in drug development.

- Synthesis of Novel Agrochemicals : A study highlighted the use of this compound in synthesizing new agrochemical agents that target resistant pest populations, showcasing its industrial relevance .

- Biochemical Assays : The compound has been employed in various biochemical assays to understand protein-ligand interactions, providing insights into enzyme functionality and potential therapeutic targets.

Mechanism of Action

The mechanism of action of tert-butyl (4-chloro-5-formylthiazol-2-yl)carbamate involves its role as a protecting group. The carbamate group protects the amine functionality during chemical reactions, preventing unwanted side reactions. The protecting group can be removed under specific conditions, such as acidic or basic hydrolysis, to reveal the free amine group.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of tert-butyl carbamate derivatives allows for tailored applications in medicinal chemistry. Below is a detailed comparison of tert-butyl (4-chloro-5-formylthiazol-2-yl)carbamate with analogous compounds, focusing on substituents, physicochemical properties, and synthetic utility.

Table 1: Structural and Physicochemical Comparison

Key Observations

Functional Group Influence: The formyl group in the target compound enhances electrophilicity, making it reactive toward nucleophiles (e.g., in Schiff base formation or condensation reactions). In contrast, derivatives like tert-butyl (4-(hydroxymethyl)thiazol-2-yl)carbamate (CAS: 494769-44-7) exhibit higher polarity due to the hydroxymethyl group, improving aqueous solubility .

Synthetic Utility: The target compound’s formyl group enables further derivatization, such as condensation with amines to form imines or hydrazones, a feature absent in non-aldehyde analogs like tert-butyl methyl(4-methyl-5-propionylthiazol-2-yl)-carbamate . Brominated analogs (e.g., CAS 405939-39-1) are pivotal in cross-coupling reactions (e.g., Suzuki-Miyaura), whereas chlorinated derivatives (e.g., CA3) are more resistant to hydrolysis, favoring stability in acidic conditions .

Thermal Properties :

- Derivatives with acyl groups (e.g., propionyl in CAS 97–99°C) exhibit higher melting points due to stronger intermolecular forces, whereas liquid-phase compounds (e.g., tert-butyl (5-(1-hydroxypentyl)thiazol-2-yl)carbamate) have lower yields (53%) and reduced crystallinity .

Biological Relevance: Thiazole carbamates with electron-withdrawing groups (e.g., formyl, chloro) are prevalent in CDK9 inhibitors, as seen in substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines .

Biological Activity

Tert-butyl (4-chloro-5-formylthiazol-2-yl)carbamate is a thiazole derivative that has garnered attention for its potential biological activities. This article explores its chemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHClNOS, featuring a thiazole ring with a formyl group and a tert-butyl carbamate moiety. The presence of the chlorine atom at the 4-position of the thiazole ring is significant as it influences the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, potentially leading to inhibition or modulation of their activity. The thiazole ring may also engage in π-π stacking interactions with aromatic residues in proteins, further influencing their function .

1. Antimicrobial Properties

Research indicates that thiazole derivatives, including this compound, exhibit antimicrobial properties. These compounds have been shown to inhibit the growth of various bacterial strains, making them candidates for further development as antimicrobial agents.

2. Anti-inflammatory Effects

In vitro studies suggest that this compound may possess anti-inflammatory properties. Its ability to modulate cytokine production could be beneficial in conditions characterized by excessive inflammation, such as neurodegenerative diseases .

3. Neuroprotective Activity

The compound has been investigated for its neuroprotective effects against amyloid-beta-induced toxicity in astrocytes. In studies, it demonstrated a moderate protective effect, reducing cell death and inflammatory responses induced by amyloid-beta aggregates . However, further research is needed to elucidate its efficacy in vivo.

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds reveals distinct biological activities influenced by their functional groups:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Tert-butyl (4-bromo-5-formylthiazol-2-yl)carbamate | Bromine substitution | Potentially different reactivity and antimicrobial properties |

| Tert-butyl (4-fluoro-5-formylthiazol-2-yl)carbamate | Fluorine substitution | Varies in biological activity due to different halogen effects |

| Tert-butyl (5-formylthiazol-2-yl)(methyl)carbamate | Methyl group instead of tert-butyl | May exhibit different solubility and reactivity |

Case Studies and Research Findings

- In Vitro Studies : A study assessed the effects of this compound on astrocytes exposed to amyloid-beta. Results showed a reduction in TNF-alpha production and improved cell viability compared to untreated controls .

- In Vivo Models : Although initial findings indicated potential protective effects against oxidative stress induced by scopolamine, no significant differences were observed when compared to established treatments like galantamine. This suggests that while the compound shows promise, its bioavailability and efficacy need further exploration .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing tert-butyl (4-chloro-5-formylthiazol-2-yl)carbamate?

A common approach involves coupling reactions using activating agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in anhydrous DMF. For example, a protocol adapted from carbamate synthesis (e.g., tert-butyl derivatives) uses HATU (1.2 equiv) and DIEA (N,N-diisopropylethylamine, 2.0 equiv) to activate carboxylic acid intermediates, followed by reaction with amine-containing thiazole precursors under argon . Key considerations include:

- Solvent selection : DMF or dichloromethane for solubility.

- Reaction monitoring : TLC (Rf ~0.11 in 10% MeOH/CH₂Cl₂) or LC-MS to track intermediate formation.

- Workup : Sequential extraction (e.g., ethyl acetate/water) and drying with MgSO₄.

Basic: How can this compound be purified, and what challenges arise during purification?

Purification typically employs reversed-phase flash chromatography (RP-FC) or silica gel column chromatography. For example:

- RP-FC : Use gradients of acetonitrile/water (0.1% TFA) to resolve polar impurities.

- Crystallization : Limited due to the compound’s low melting point; alternative methods like trituration with cold ether may apply.

Challenges include: - Hydrolytic instability : Avoid aqueous conditions with strong acids/bases, as the carbamate group may degrade .

- Byproduct removal : Unreacted formyl or chloro intermediates require careful solvent selection.

Advanced: How can diastereoselectivity be analyzed in derivatives of this compound?

Diastereoselective reactions (e.g., intramolecular α-amidoalkylation) can be evaluated via:

- Chiral HPLC : To separate enantiomers using columns like Chiralpak IA/IB.

- NOESY NMR : To confirm stereochemistry by analyzing spatial interactions between substituents (e.g., formyl vs. chloro groups) .

- X-ray crystallography : Resolve absolute configuration, as demonstrated in related carbamate derivatives with bicyclic systems .

Advanced: What crystallographic techniques are suitable for structural elucidation?

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K for high-resolution data.

- Refinement : SHELXL (for small molecules) or SHELXS (for structure solution) to refine hydrogen bonding and packing interactions .

- Visualization : ORTEP-3 for generating thermal ellipsoid diagrams, highlighting anisotropic displacement parameters .

Example: A study on tert-butyl carbamates revealed C–H···O hydrogen bonds stabilizing the crystal lattice, with torsion angles < 5° for planar thiazole rings .

Advanced: How do reaction conditions impact the stability of the formyl group during functionalization?

The formyl group is prone to oxidation or nucleophilic attack. Mitigation strategies include:

- Low-temperature reactions : Perform at 0–5°C to suppress side reactions.

- Protecting groups : Temporarily convert the formyl to a stable acetal or oxime before further functionalization .

- Inert atmosphere : Use argon to prevent oxidation during coupling steps .

Advanced: How can contradictions in spectroscopic data (e.g., NMR shifts) be resolved?

Discrepancies may arise from solvent effects, tautomerism, or impurities. Methodological solutions:

- Variable-temperature NMR : Identify dynamic processes (e.g., rotamers) by analyzing peak splitting at −40°C to 80°C.

- 2D experiments (HSQC, HMBC) : Assign ambiguous signals by correlating [¹H-¹³C] couplings.

- Spiking experiments : Add authentic samples of suspected impurities to confirm overlaps .

Basic: What safety protocols are critical when handling this compound?

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation of dust/aerosols.

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: What computational tools predict the reactivity of the chloro and formyl substituents?

- DFT calculations : Gaussian or ORCA software to model electrophilic aromatic substitution (e.g., Fukui indices for site reactivity).

- Molecular docking : Assess interactions with biological targets (e.g., WDR5 protein degraders) using AutoDock Vina .

Basic: How is the compound characterized post-synthesis?

- ¹H/¹³C NMR : Key signals include:

- HRMS : Confirm molecular ion ([M+H]⁺) with < 5 ppm error.

Advanced: What strategies improve yield in multi-step syntheses involving this compound?

- Mid-step intermediates : Isolate and characterize (e.g., tert-butyl (4-chloro-thiazol-2-yl)carbamate) before formylation.

- Catalyst screening : Evaluate Pd/Cu catalysts for cross-coupling steps to minimize side reactions.

- DoE (Design of Experiments) : Optimize parameters (temperature, stoichiometry) via response surface methodology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.